d-Alanyl-l-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Bacterial Cell Wall Synthesis

d-Alanyl-l-alanine plays a crucial role in building the cell walls of bacteria. These walls consist of peptidoglycan, a polymer made of sugar chains linked by short peptide chains. Notably, the terminal peptide in most bacterial peptidoglycan is D-Ala-D-Ala. Enzymes called D-alanine-D-alanine ligases (DDLs) synthesize D-Ala-D-Ala, which is then incorporated into the peptidoglycan by transpeptidases [1]. This process is essential for bacterial survival and growth.

Target for Antibacterial Drugs

Due to its critical role in bacterial cell wall synthesis, D-Ala-D-Ala is a target for certain antibiotic classes, such as vancomycin and teicoplanin. These antibiotics bind specifically to the D-Ala-D-Ala moiety, preventing the formation of a functional peptidoglycan layer. This disrupts bacterial cell wall integrity, leading to cell death [2]. Research on D-Ala-D-Ala is ongoing to develop new and more effective antibiotics that target this essential bacterial component.

Potential Applications in Other Areas

- Enzyme function: D-Alanyl-l-alanine might be involved in the regulation or activity of certain enzymes.

- Peptide synthesis: It could serve as a building block for the synthesis of other peptides with specific biological functions.

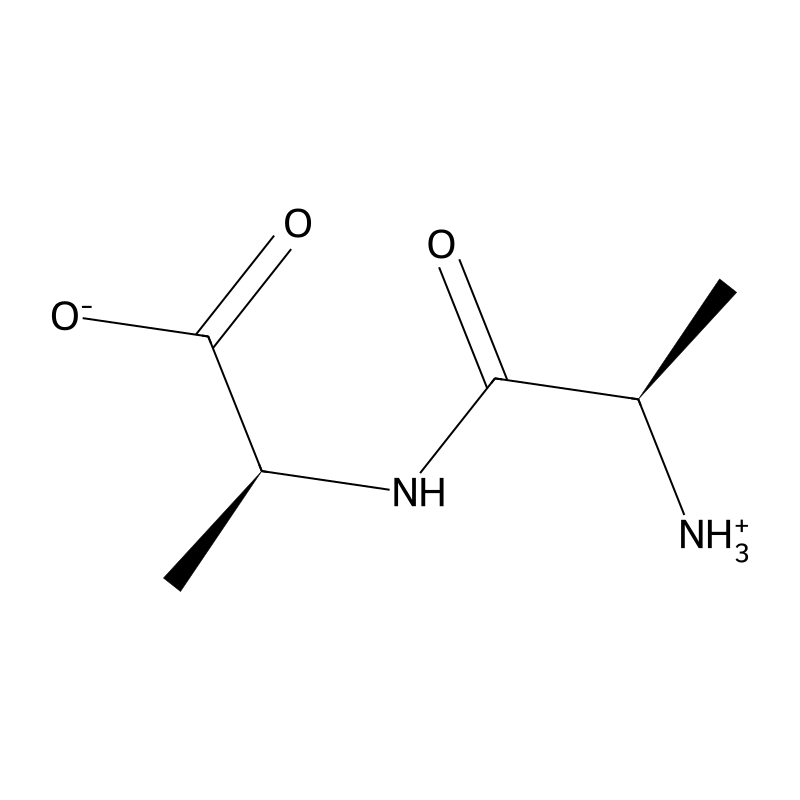

d-Alanyl-l-alanine is a dipeptide composed of D-alanine and L-alanine linked by a peptide bond. This compound exhibits a unique structure due to the mixed chirality of its constituent amino acids, which is uncommon in naturally occurring peptides. The D-alanine component has the amino group positioned to the right of the central carbon atom, while the L-alanine has it on the left. This specific arrangement allows d-Alanyl-l-alanine to function as a zwitterion at physiological pH, carrying both positive and negative charges within the molecule .

The primary biological significance of d-Alanyl-l-alanine lies in its role as a precursor in the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls. The terminal peptide in most bacterial peptidoglycan structures is D-Ala-D-Ala, which is synthesized from d-Alanyl-l-alanine by specific ligases . This dipeptide is not commonly found in proteins but is synthesized by certain bacteria and can also be produced in laboratory settings.

d-Ala-l-Ala plays a crucial role in bacterial cell wall synthesis. It serves as a precursor for the formation of peptidoglycan, a major component of the bacterial cell wall that provides rigidity and protection []. Enzymes in the bacteria specifically recognize and incorporate d-Ala-l-Ala into the peptidoglycan network.

The synthesis and breakdown of d-Alanyl-l-alanine involve several key reactions:

- Synthesis:

- Hydrolysis:

- d-Alanyl-l-alanine can undergo hydrolysis to yield its constituent amino acids:

- d-Alanyl-l-alanine can undergo hydrolysis to yield its constituent amino acids:

- Transpeptidation:

d-Alanyl-l-alanine plays a critical role in bacterial physiology, particularly in cell wall synthesis. It serves as a precursor for D-Ala-D-Ala, which is essential for forming cross-links in the peptidoglycan layer. This structural integrity is vital for bacterial survival, making d-Alanyl-l-alanine an important target for antibiotics like vancomycin and teicoplanin, which inhibit cell wall synthesis by binding to D-Ala-D-Ala .

Research has indicated that alterations in the availability of d-Alanyl-l-alanine can influence antibiotic resistance mechanisms in various bacterial species, highlighting its significance in microbial biochemistry .

Several methods are employed to synthesize d-Alanyl-l-alanine:

- Enzymatic Synthesis:

- Utilizing alanine racemase for the interconversion of amino acids.

- D-Alanyl-D-alanine ligases facilitate the incorporation of d-Alanyl-l-alanine into peptidoglycan.

- Chemical Synthesis:

- Biotechnological Approaches:

- Certain bacteria are capable of synthesizing d-Alanyl-l-alanine naturally, providing avenues for biotechnological production.

The primary applications of d-Alanyl-l-alanine include:

- Antibiotic Development: Its role in peptidoglycan synthesis makes it a focal point for developing new antibiotics targeting bacterial infections.

- Biochemical Research: Used as a model compound to study enzyme kinetics and mechanisms involved in peptide bond formation and hydrolysis.

- Synthetic Biology: Investigated for potential applications in engineering bacteria with modified cell wall properties.

Studies on d-Alanyl-l-alanine interactions focus primarily on its role as a substrate for various enzymes involved in bacterial cell wall biosynthesis. Research has demonstrated that:

- Enzymes such as dd-peptidases exhibit specificity towards d-Alanyl-l-alanine during transpeptidation reactions .

- The binding interactions between d-Alany-l-alanine and antibiotics like vancomycin have been extensively studied to understand resistance mechanisms in bacteria .

Several compounds share structural or functional similarities with d-Alanyl-l-alanine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| D-Ala-D-Ala | Dipeptide | Directly involved in peptidoglycan cross-linking |

| L-Ala-L-Ala | Dipeptide | Homochiral; not typically involved in bacterial cell walls |

| D-Lys-D-Ala | Dipeptide | Contains lysine; involved in different bacterial structures |

| N-acetylmuramyl-L-alanylaspartate | Peptide derivative | Part of peptidoglycan; involved in immune response |

d-Alanyl-l-alanine's uniqueness lies in its mixed chirality and specific role as a precursor for D-Ala-D-Ala, distinguishing it from other dipeptides that do not participate directly in peptidoglycan synthesis .

d-Alanyl-l-alanine exhibits a unique mixed stereochemical configuration that distinguishes it from other alanine dipeptides. The compound consists of a d-alanine residue at the amino terminus linked to an l-alanine residue at the carboxyl terminus through a peptide bond [1]. The stereochemical designation follows the Cahn-Ingold-Prelog rules, where the d-alanine component adopts the (2R) configuration and the l-alanine component adopts the (2S) configuration [2].

The mixed chirality of d-Alanyl-l-alanine creates conformational constraints that differentiate it from naturally occurring dipeptides. The d-configuration of the amino-terminal alanine residue disrupts typical peptide backbone hydrogen-bonding patterns commonly observed in l-amino acid sequences [3]. This stereochemical arrangement influences the molecular orientation and intermolecular interactions of the dipeptide, as demonstrated by structural studies showing that alanine molecules with d-configuration assemble differently compared to their l-counterparts [4].

The stereochemical configuration affects the three-dimensional structure through the positioning of the methyl side chains and the peptide backbone. In d-Alanyl-l-alanine, the amino group of the d-alanine residue is positioned to the right of the central carbon when viewed in Fischer projection, while the l-alanine amino group is positioned to the left [5]. This arrangement creates a specific molecular geometry that influences both physical properties and biological interactions.

Crystal structure analyses of related compounds containing mixed d- and l-alanine configurations reveal that the stereochemistry significantly affects molecular packing in the solid state [6]. The influence of stereochemistry extends to the formation of hydrogen bonds between neighboring molecules and the overall stability of the crystalline form. The mixed d,l-configuration in d-Alanyl-l-alanine results in a zwitterionic structure at physiological pH, where the molecule carries both positive and negative charges .

Molecular Formula and Isomeric Variants

The molecular formula of d-Alanyl-l-alanine is C₆H₁₂N₂O₃, with a molecular weight of 160.17 grams per mole [1]. This formula represents a dipeptide structure containing six carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The compound is identified by the Chemical Abstracts Service number 1115-78-2 and is catalogued in the PubChem database under the compound identifier 439360 [1].

The systematic IUPAC name for d-Alanyl-l-alanine is (2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid, which precisely describes the stereochemical configuration and connectivity of the molecule [2]. The International Chemical Identifier (InChI) string provides a unique representation of the molecular structure, enabling unambiguous identification across chemical databases.

d-Alanyl-l-alanine represents one of four possible stereoisomeric variants of the alanyl-alanine dipeptide. These isomeric variants differ in the stereochemical configuration of their constituent alanine residues, resulting in distinct three-dimensional structures and biological properties [8]. The four stereoisomers include d-Alanyl-d-alanine (CAS: 923-16-0), l-Alanyl-l-alanine (CAS: 1948-31-8), l-Alanyl-d-alanine (CAS: 3695-80-5), and d-Alanyl-l-alanine (CAS: 1115-78-2) [2] [8] [9].

Each isomeric variant exhibits different biological significance and occurrence patterns. d-Alanyl-d-alanine serves as the primary terminal dipeptide in bacterial peptidoglycan and represents the most extensively studied variant due to its role as an antibiotic target [8]. l-Alanyl-l-alanine occurs naturally in proteins as part of polypeptide chains [10]. l-Alanyl-d-alanine functions as an alternative peptidoglycan component in certain bacterial species [9]. d-Alanyl-l-alanine serves as an intermediate in peptidoglycan biosynthesis and represents a less common but biochemically significant variant .

The isomeric variants can be distinguished through their optical rotation properties, nuclear magnetic resonance spectroscopy, and chromatographic behavior [11]. Chiral separation techniques are employed to resolve racemic mixtures and achieve enantiomeric purity for specific applications. The stereochemical differences among isomers affect their interaction with enzymes, binding affinity to biological targets, and pharmacological properties.

Synthesis Pathways

Enzymatic Biosynthesis

The enzymatic biosynthesis of d-Alanyl-l-alanine involves specialized enzyme systems that catalyze the formation of peptide bonds between d-alanine and l-alanine residues. The primary enzymatic pathway utilizes d-alanine-d-alanine ligase enzymes, which belong to the ATP-grasp superfamily of ligases [12] [13]. These enzymes catalyze the ATP-dependent formation of peptide bonds through a two-step mechanism involving the formation of an acylphosphate intermediate followed by nucleophilic attack by the acceptor amino acid.

d-Alanine-d-alanine ligase from Thermus thermophilus has been extensively characterized for its catalytic mechanism and substrate specificity [12] [14]. The enzyme requires two magnesium ions and ATP for activity, with the catalytic process proceeding through ordered substrate binding. The first d-alanine substrate binds adjacent to ATP, forming a phosphorylated intermediate through attack of the carboxylate group on the gamma-phosphate of ATP [14]. Subsequently, the second alanine substrate enters the active site, where its amino group attacks the phosphorylated carbonyl carbon, resulting in peptide bond formation and phosphate release.

The enzymatic synthesis demonstrates remarkable stereospecificity, with significant differences in substrate affinity and catalytic efficiency for different alanine enantiomers [12]. Kinetic parameters reveal that d-alanine exhibits the highest catalytic efficiency, with Km values ranging from 8.7 to 27 millimolar depending on the specific enzyme variant and reaction conditions [14] [15]. The enzyme also accepts l-alanine as a substrate, albeit with reduced catalytic efficiency, enabling the synthesis of mixed stereoisomeric dipeptides.

Monovalent cations, particularly potassium ions, significantly enhance enzymatic activity by reducing the Michaelis constant for the second substrate by up to twenty-fold [14]. This activation occurs through binding of the monovalent cation adjacent to the active site, altering the charge distribution and facilitating substrate binding. The enhancement is strictly dependent on ionic radius, with potassium and rubidium providing optimal activation while lithium and sodium offer minimal enhancement.

Recent advances in enzyme engineering have expanded the substrate specificity and synthetic capabilities of d-alanine-d-alanine ligases [16]. Structure-based mutagenesis studies on ligase enzymes from Thermotoga maritima have identified key residues that influence substrate selectivity and product formation. Mutations such as S137G/Y207F have been shown to broaden substrate specificity toward both d-amino acids and hydroxy acids, enabling the synthesis of depsipeptides and other peptide analogs.

Chemical Synthesis Methods

Chemical synthesis of d-Alanyl-l-alanine employs conventional peptide coupling methodologies adapted for mixed stereochemical configurations. The most widely used approach involves the activation of the carboxyl group of d-alanine followed by coupling with l-alanine using established peptide bond-forming reagents [17] [18]. This methodology requires careful selection of protecting groups to prevent racemization and maintain stereochemical integrity throughout the synthesis.

Solid-phase peptide synthesis represents a highly efficient approach for d-Alanyl-l-alanine production, utilizing automated systems and standard Fmoc chemistry [19]. The synthesis begins with attachment of the carboxyl-terminal l-alanine to a solid support resin, typically rink amide resin. Sequential deprotection and coupling steps build the peptide chain from the carboxyl terminus to the amino terminus. The process involves treatment with 20% piperidine in dimethylformamide for Fmoc deprotection, followed by coupling with activated d-alanine derivatives using HBTU as the coupling reagent and DIPEA as the base.

The chemical synthesis pathway offers several advantages including scalability, reproducibility, and the ability to incorporate non-natural amino acid analogs [17]. Yields typically range from 70 to 85 percent, depending on the specific reaction conditions and purification methods employed. The methodology allows for precise control over stereochemistry through the use of enantiomerically pure starting materials and optimized reaction conditions that minimize racemization.

Alternative chemical synthesis approaches include the use of mixed anhydride methods and carbodiimide-mediated coupling reactions [18]. These methods employ different activation strategies for the carboxyl group, each with specific advantages regarding reaction efficiency and side product formation. The choice of coupling method depends on factors such as scale, required purity, and cost considerations.

Protection strategies play a crucial role in maintaining the integrity of the amino acid residues during synthesis. Common protecting groups include tert-butoxycarbonyl for amino groups and methyl or ethyl esters for carboxyl groups. The selection of protecting groups must consider their stability under the reaction conditions and the ease of removal without affecting the peptide bond or causing racemization.

Recombinant Production Systems

Recombinant production systems offer a biotechnological approach for large-scale synthesis of d-Alanyl-l-alanine and related dipeptides. These systems employ genetically engineered microorganisms, primarily Escherichia coli, equipped with heterologously expressed enzymes involved in alanine metabolism and peptide synthesis [20] [21]. The recombinant approach provides advantages including continuous production, reduced environmental impact, and the potential for cost-effective large-scale manufacturing.

The development of efficient recombinant systems requires the construction of expression vectors containing genes encoding key enzymes in the alanine biosynthesis pathway [20]. These typically include alanine dehydrogenase for d-alanine and l-alanine production from pyruvate, alanine racemase for interconversion between d- and l-alanine, and glucose dehydrogenase for cofactor regeneration. The biobrick methodology enables the modular assembly of these genetic components into single expression constructs for coordinated enzyme production.

Optimization of recombinant production involves careful balancing of enzyme expression levels, substrate concentrations, and reaction conditions [21]. Studies utilizing E. coli BL21(DE3) as the host organism have achieved d-alanine and l-alanine concentrations of 6.48 and 7.05 grams per liter, respectively, under optimized conditions including pH 10.1, 200 millimolar glucose, sodium pyruvate, and ammonium chloride [20]. The expression level of alanine dehydrogenase was identified as the rate-limiting factor in overall production efficiency.

Whole-cell biocatalysis represents an attractive implementation of recombinant systems, where intact cells containing the expressed enzymes serve as biocatalysts for dipeptide synthesis [21]. This approach eliminates the need for enzyme purification and provides natural cofactor regeneration systems within the cellular environment. The whole-cell system can be operated under mild conditions that preserve enzyme activity and minimize side reactions.

Metabolic engineering strategies enhance the efficiency of recombinant production by optimizing the cellular environment for dipeptide synthesis [20]. These strategies include overexpression of rate-limiting enzymes, elimination of competing metabolic pathways, and enhancement of substrate uptake systems. Recent studies have demonstrated that modulating the expression of genes involved in alanine metabolism can significantly increase intracellular dipeptide levels and improve overall production yields.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Dates

2: Stelzl LS, Hummer G. Kinetics from Replica Exchange Molecular Dynamics Simulations. J Chem Theory Comput. 2017 Aug 8;13(8):3927-3935. doi: 10.1021/acs.jctc.7b00372. Epub 2017 Jul 21. PubMed PMID: 28657736.

3: Peter EK, Shea JE. An adaptive bias - hybrid MD/kMC algorithm for protein folding and aggregation. Phys Chem Chem Phys. 2017 Jul 5;19(26):17373-17382. doi: 10.1039/c7cp03035e. PubMed PMID: 28650060.

4: Nascimento TP, Sales AE, Porto TS, Costa RMPB, Breydo L, Uversky VN, Porto ALF, Converti A. Purification, biochemical, and structural characterization of a novel fibrinolytic enzyme from Mucor subtilissimus UCP 1262. Bioprocess Biosyst Eng. 2017 Aug;40(8):1209-1219. doi: 10.1007/s00449-017-1781-3. Epub 2017 May 12. PubMed PMID: 28500420.

5: Lanza G, Chiacchio MA. Quantum Mechanics Approach to Hydration Energies and Structures of Alanine and Dialanine. Chemphyschem. 2017 Jun 20;18(12):1586-1596. doi: 10.1002/cphc.201700149. Epub 2017 Apr 26. PubMed PMID: 28371186.

6: Kim SJ, Singh M, Sharif S, Schaefer J. Desleucyl-Oritavancin with a Damaged d-Ala-d-Ala Binding Site Inhibits the Transpeptidation Step of Cell-Wall Biosynthesis in Whole Cells of Staphylococcus aureus. Biochemistry. 2017 Mar 14;56(10):1529-1535. doi: 10.1021/acs.biochem.6b01125. Epub 2017 Mar 3. PubMed PMID: 28221772; PubMed Central PMCID: PMC5508972.

7: Xie L, Shen L, Chen ZN, Yang M. Efficient free energy calculations by combining two complementary tempering sampling methods. J Chem Phys. 2017 Jan 14;146(2):024103. doi: 10.1063/1.4973607. PubMed PMID: 28088161.

8: Ihara K, Sato K, Hori H, Makino Y, Shigenobu S, Ando T, Isogai E, Yoneyama H. Expression of the alaE gene is positively regulated by the global regulator Lrp in response to intracellular accumulation of l-alanine in Escherichia coli. J Biosci Bioeng. 2017 Apr;123(4):444-450. doi: 10.1016/j.jbiosc.2016.11.015. Epub 2017 Jan 3. PubMed PMID: 28057466.

9: Chang JD, Foster EE, Yang H, Kim SJ. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis. Biochemistry. 2017 Jan 31;56(4):612-622. doi: 10.1021/acs.biochem.6b00774. Epub 2017 Jan 17. PubMed PMID: 28040891.

10: Lee SJ, Jang JH, Yoon GY, Kang DR, Park HJ, Shin SJ, Han HD, Kang TH, Park WS, Yoon YK, Soh BY, Jung ID, Park YM. Mycobacterium abscessus D-alanyl-D-alanine dipeptidase induces the maturation of dendritic cells and promotes Th1-biased immunity. BMB Rep. 2016 Oct;49(10):554-559. PubMed PMID: 27439605; PubMed Central PMCID: PMC5227297.

11: Xing M, Simmonds RS, Timkovich R. Solution structure of the Cys74 to Ala74 mutant of the recombinant catalytic domain of Zoocin A. Proteins. 2017 Jan;85(1):177-181. doi: 10.1002/prot.25178. Epub 2016 Oct 24. PubMed PMID: 27699884.

12: Miki Y, Okazaki S, Asano Y. Engineering an ATP-dependent D-Ala:D-Ala ligase for synthesizing amino acid amides from amino acids. J Ind Microbiol Biotechnol. 2017 May;44(4-5):667-675. doi: 10.1007/s10295-016-1833-8. Epub 2016 Sep 1. PubMed PMID: 27585794.

13: Wang Y, Wang J, Zhao H, Zhang J, Zhang T, Zeng J, Zhou W, Zhang C. Assessment of enzyme measurement procedures in China through a trueness verification program. Clin Chim Acta. 2016 Oct 1;461:98-102. doi: 10.1016/j.cca.2016.07.008. Epub 2016 Jul 15. PubMed PMID: 27425848.

14: Qiao Q, Zhang HD, Huang X. Enhancing pairwise state-transition weights: A new weighting scheme in simulated tempering that can minimize transition time between a pair of conformational states. J Chem Phys. 2016 Apr 21;144(15):154107. doi: 10.1063/1.4946793. PubMed PMID: 27389209.

15: Munegumi T. Epimerization of Alanyl-Alanine Induced by γ-Rays Irradiation in Aqueous Solutions. Orig Life Evol Biosph. 2017 Mar;47(1):69-82. doi: 10.1007/s11084-016-9507-0. Epub 2016 May 31. PubMed PMID: 27245350.

16: Katsube S, Sato K, Ando T, Isogai E, Yoneyama H. Secretion of d-alanine by Escherichia coli. Microbiology. 2016 Jul;162(7):1243-52. doi: 10.1099/mic.0.000305. Epub 2016 May 6. PubMed PMID: 27166225.

17: Li W, Ma A. Reaction mechanism and reaction coordinates from the viewpoint of energy flow. J Chem Phys. 2016 Mar 21;144(11):114103. doi: 10.1063/1.4943581. PubMed PMID: 27004858; PubMed Central PMCID: PMC4798989.

18: Zheng W, de Sancho D, Best RB. Modulation of Folding Internal Friction by Local and Global Barrier Heights. J Phys Chem Lett. 2016 Mar 17;7(6):1028-34. doi: 10.1021/acs.jpclett.6b00329. Epub 2016 Mar 7. PubMed PMID: 26947615; PubMed Central PMCID: PMC5578457.

19: Hamada Y. A novel N-terminal degradation reaction of peptides via N-amidination. Bioorg Med Chem Lett. 2016 Apr 1;26(7):1690-5. doi: 10.1016/j.bmcl.2016.02.058. Epub 2016 Feb 21. PubMed PMID: 26916439.

20: Almeida GG, Cordeiro JM, Martín ME, Aguilar MA. Conformational Changes of the Alanine Dipeptide in Water-Ethanol Binary Mixtures. J Chem Theory Comput. 2016 Apr 12;12(4):1514-24. doi: 10.1021/acs.jctc.5b00952. Epub 2016 Mar 4. PubMed PMID: 26910305.